molecular formula C15H13FN2O3 B5050392 METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5050392
M. Wt: 288.27 g/mol
InChI Key: GXWOZLUDXOONHR-UHFFFAOYSA-N
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Description

METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C15H12FNO3 It is a derivative of benzoic acid and contains a fluorinated aniline moiety

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in future research, although specific future directions are not outlined in the available sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-fluoroaniline with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aniline moiety can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor in the synthesis of METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE.

    Methyl 4-aminobenzoate: Another precursor used in the synthesis.

    METHYL 4-(2-((4-FLUOROANILINO)CARBOTHIOYL)CARBOHYDRAZONOYL)BENZOATE: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both a fluorinated aniline and a benzoate ester in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(4-fluorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-14(19)10-2-6-12(7-3-10)17-15(20)18-13-8-4-11(16)5-9-13/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWOZLUDXOONHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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